[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (4-METHYL-2-PYRIMIDINYL) SULFIDE
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Overview
Description
[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (4-METHYL-2-PYRIMIDINYL) SULFIDE is a complex organic compound that features a thiazole ring and a pyrimidine ring, both of which are substituted with methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (4-METHYL-2-PYRIMIDINYL) SULFIDE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be performed at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents is optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (4-METHYL-2-PYRIMIDINYL) SULFIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (4-METHYL-2-PYRIMIDINYL) SULFIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of [2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (4-METHYL-2-PYRIMIDINYL) SULFIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The specific molecular targets and pathways involved depend on the biological context and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid
- 2-(4-Methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
- 2-(4-Ethylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Uniqueness
The uniqueness of [2-(4-METHYLPHENYL)-1,3-THIAZOL-4
Properties
IUPAC Name |
2-(4-methylphenyl)-4-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3S2/c1-11-3-5-13(6-4-11)15-19-14(9-20-15)10-21-16-17-8-7-12(2)18-16/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEWLMUSBAWGBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CSC3=NC=CC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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